Chemical Structure, Properties, and Kinetic Applications of H-Tyr-AMC·TFA: A Technical Whitepaper
Chemical Structure, Properties, and Kinetic Applications of H-Tyr-AMC·TFA: A Technical Whitepaper
Executive Summary
In the fields of proteomics, drug discovery, and parasitology, the precise quantification of aminopeptidase activity is critical for understanding disease mechanisms and screening therapeutic inhibitors. H-Tyr-AMC·TFA (L-Tyrosine 7-amido-4-methylcoumarin trifluoroacetate) is a highly sensitive, fluorogenic substrate engineered specifically for this purpose. This technical guide explores the physicochemical properties of H-Tyr-AMC·TFA, the mechanistic causality behind its fluorescence, and provides a self-validating experimental framework for its use in advanced kinetic assays.
Chemical Structure and Physicochemical Properties
H-Tyr-AMC·TFA is a synthetic peptidomimetic conjugate consisting of an L-tyrosine residue covalently linked via an amide bond to a 7-amino-4-methylcoumarin (AMC) fluorophore.
The Causality of the TFA Salt Form:
While the free base of H-Tyr-AMC is highly hydrophobic and prone to precipitation in aqueous environments, the trifluoroacetate (TFA) salt form neutralizes the basic primary amine of the tyrosine residue. This modification significantly enhances the molecule's solubility in physiological buffers. Maintaining absolute solubility is a non-negotiable parameter in enzyme kinetics; even microscopic precipitation can cause light-scattering artifacts in fluorometers, leading to erroneous
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters of the substrate[1][2]:
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide trifluoroacetate |
| CAS Number | 201860-68-6 (TFA salt) / 94099-57-7 (Free base) |
| Molecular Formula | C₁₉H₁₈N₂O₄ · C₂HF₃O₂ |
| Molecular Weight | 338.36 g/mol (Free base) / ~452.38 g/mol (TFA salt) |
| Excitation / Emission | ~340–380 nm / ~440–460 nm (Post-cleavage) |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers (due to TFA) |
| Storage Conditions | -20°C, desiccated, and strictly protected from light |
Mechanistic Action: The Aminopeptidase Cleavage Pathway
The utility of H-Tyr-AMC·TFA relies on the photophysical principles of fluorescence quenching and restoration. In the intact substrate, the amide bond linking the tyrosine carboxyl group to the 7-amino group of AMC restricts electron delocalization across the coumarin ring system. This effectively quenches the fluorescence of the molecule.
Upon recognition and nucleophilic attack by an aminopeptidase (such as those found in the 20S proteasome[3] or parasite lysates[4]), the amide bond is hydrolyzed. This cleavage releases free 7-amino-4-methylcoumarin, restoring the electron-donating capability of the amine group. The result is a massive bathochromic shift in absorbance and a dramatic increase in quantum yield at 460 nm, providing a continuous, real-time readout of enzyme activity.
Figure 1: Enzymatic cleavage of H-Tyr-AMC·TFA yielding fluorescent AMC.
Experimental Methodology: Fluorogenic Aminopeptidase Assay
To ensure scientific integrity, any kinetic assay utilizing H-Tyr-AMC·TFA must be designed as a self-validating system . The following protocol outlines the optimal workflow for profiling aminopeptidase activity, incorporating internal controls to rule out auto-hydrolysis and non-specific degradation.
Step-by-Step Protocol
1. Reagent Preparation:
-
Substrate Stock: Dissolve H-Tyr-AMC·TFA in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature aqueous auto-hydrolysis of the amide bond during storage and ensures complete dissolution of the stock.
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5–8.0, containing 150 mM NaCl and 0.01% Tween-20. Causality: Tween-20 is a non-ionic surfactant that prevents the target enzyme from adhering to the hydrophobic walls of the microplate, ensuring consistent kinetic readings.
2. Standard Curve Generation (The Self-Validation Step):
-
Prepare serial dilutions of free AMC (0 to 50 µM) in the assay buffer.
-
Causality: Measuring arbitrary Relative Fluorescence Units (RFU) is insufficient for publication-grade enzymology. This standard curve is mandatory to convert RFU into absolute molar concentrations of the cleaved product, allowing for rigorous calculations of
and [3].
3. Assay Assembly:
-
Add 40 µL of the enzyme sample (e.g., purified proteasome or tissue lysate) per well in a black, flat-bottom 96-well microplate. Causality: Black plates absorb scattered excitation light, minimizing well-to-well optical crosstalk and background noise.
-
Internal Controls: Include a No-Enzyme Control (NEC) containing only 40 µL of buffer to measure baseline auto-hydrolysis. Include an Inhibitor Control containing the enzyme pre-incubated with a known inhibitor (e.g., 1 mM AEBSF or 1,10-phenanthroline) to prove the specificity of the cleavage[4].
4. Reaction Initiation & Kinetic Measurement:
-
Dilute the substrate stock in assay buffer to 100 µM. Rapidly add 60 µL of the diluted substrate to all wells (final assay volume: 100 µM; final substrate concentration: 60 µM).
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Read fluorescence continuously (every 60 seconds for 45 minutes) at
nm and nm.
5. Data Analysis:
-
Subtract the NEC RFU from the sample RFU at each time point. Use the AMC standard curve to calculate the initial velocity (
) in µmol/min.
Figure 2: Standard self-validating fluorogenic assay workflow for aminopeptidases.
Applications in Drug Development & Proteomics
The high signal-to-noise ratio of H-Tyr-AMC·TFA makes it indispensable in several advanced research domains:
-
Proteasome Activity Profiling: Peptidomimetic AMC substrates are heavily utilized to map the specific cleavage pockets (e.g., the trypsin-like β2 subunit) of the human 20S proteasome, aiding in the development of anti-cancer proteasome inhibitors[3].
-
Parasitology and Biomarker Discovery: Activity profiling using H-Tyr-AMC has been successfully deployed to identify uncharacterized aminopeptidases in the lysates of parasites like Angiostrongylus costaricensis. By tracking which developmental stages of the nematode actively cleave the tyrosine-AMC bond, researchers can identify novel enzymatic targets for anthelmintic drugs[4].
References
-
National Center for Biotechnology Information. "L-Tyrosine 7-amido-4-methylcoumarin | C19H18N2O4 | CID 7408692." PubChem. URL:[Link]
-
Rebello, K. M., et al. "Activity profiling of peptidases in Angiostrongylus costaricensis first-stage larvae and adult worms." PLoS Neglected Tropical Diseases, 2018. URL:[Link]
-
Wysocka, M., et al. "A Peptidomimetic Fluorescent Probe to Detect the Trypsin β2 Subunit of the Human 20S Proteasome." International Journal of Molecular Sciences, 2020. URL:[Link]
